4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-6-4-5-7-15(12)16-20-17(18(24-16)21(2)3)25(22,23)14-10-8-13(19)9-11-14/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYMMRVHAQVDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, including a sulfonyl group, an oxazole ring, and multiple aromatic substituents. These characteristics suggest potential biological activities, particularly in the fields of antibacterial, anticancer, and enzyme inhibition.
Structural Characteristics
The molecular structure of this compound includes:
- Sulfonyl Group : Known for its electrophilic nature, which facilitates nucleophilic substitution reactions.
- Oxazole Ring : Often associated with biological activity, particularly in drug design.
- Aromatic Substituents : Contribute to the compound's stability and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antibacterial Activity : The sulfonamide moiety is often linked to antibacterial properties. Studies have shown that derivatives can effectively combat Gram-positive bacteria such as Enterococcus faecium .
- Anticancer Potential : The oxazole derivatives have been noted for their anticancer effects, with certain compounds demonstrating significant cytotoxicity against various cancer cell lines .
- Enzyme Inhibition : Compounds containing sulfonamide groups have been reported to inhibit specific enzymes, contributing to their therapeutic effects in various diseases .
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds. Below are summarized findings relevant to the compound of interest:
Detailed Mechanistic Insights
The mechanisms underlying the biological activities of this compound may include:
- Interaction with Biological Targets : Interaction studies suggest that the compound may bind effectively to specific receptors or enzymes due to its structural features.
- Cellular Uptake and Metabolism : Investigations into how this compound is absorbed and metabolized within cells could provide insights into its efficacy and safety profile.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been evaluated for their ability to inhibit various cancer cell lines. A notable example includes the investigation into the structure-activity relationship (SAR) of sulfonamide derivatives, where modifications to the aromatic rings and side chains were found to enhance potency against specific cancer types .
| Compound | Activity | Target |
|---|---|---|
| Compound A | EC50 = 2 nM | Breast Cancer |
| Compound B | Moderate Inhibition | RET Kinase |
Antiviral Properties
The oxazole ring present in this compound suggests potential antiviral applications, as similar heterocycles have been shown to inhibit viral replication mechanisms. Research has highlighted the efficacy of N-heterocycles against various viruses, indicating that modifications to the oxazole structure could yield promising antiviral agents .
Study 1: Antitumor Effects
A clinical study involving a series of benzamide derivatives demonstrated that certain compounds exhibited antitumor effects in vivo. Among these, a derivative structurally related to 4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine showed prolonged survival rates in treated cohorts, suggesting that further exploration into this class may yield effective cancer therapeutics .
Study 2: Inhibition of RET Kinase
In another study focusing on RET kinase inhibitors, compounds with similar sulfonamide structures were synthesized and evaluated for their inhibitory potential. The results indicated that these compounds could effectively reduce cell proliferation driven by RET mutations, making them candidates for targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Key Structural and Functional Comparisons
Core Heterocycle
- Oxazole vs. Thiazole : Oxazole (oxygen and nitrogen in the ring) is less polarizable than thiazole (sulfur and nitrogen), affecting electronic distribution and binding to hydrophobic pockets. Thiazoles (e.g., ) often exhibit higher metabolic stability .
- Substituent Effects :
- Position 2 : o-Tolyl (target) vs. 2-methoxyphenyl () vs. furyl (). Methoxy increases solubility, while o-tolyl enhances steric hindrance .
- Position 4 : The 4-chlorophenylsulfonyl group is conserved in most analogues, suggesting its critical role in bioactivity (e.g., enzyme inhibition via sulfonyl interactions) .
- Position 5 : N,N-dimethylamine (target) vs. fluorophenylamine () vs. Schiff bases (). Dimethylamine balances solubility and steric effects, while Schiff bases () may introduce instability .
Biological Activity
- The thiazole-based compound in demonstrates potent superoxide inhibition (IC50 = 6.2 μM), likely due to the chlorophenyl-thiazol-pyrazole hybrid structure enhancing radical scavenging .
- Fluorine substitution () and methoxy groups () may modulate pharmacokinetic properties, such as membrane permeability and half-life .
Synthetic Pathways
- The target compound and analogues (e.g., ) are synthesized via coupling reactions (e.g., diazonium salt coupling) or condensations with sulfonyl chlorides. For example, highlights thiourea-mediated cyclization to form thiazoles, while describes pyridine-assisted coupling for oxazoles .
Q & A
Q. What are the key structural features of 4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine that influence its reactivity in chemical synthesis?
The compound’s reactivity is governed by:
- Sulfonyl group (4-chlorophenylsulfonyl) : Enhances electrophilicity and participates in nucleophilic substitution or oxidation reactions.
- N,N-dimethylamine : Influences solubility and hydrogen-bonding capacity.
- o-Tolyl substituent : Steric effects modulate regioselectivity in cyclization or substitution reactions.
These features collectively affect its participation in reactions like cyclization, oxidation, or aromatic substitution .
Q. What synthetic routes are commonly employed for preparing this compound, and what are the critical reaction conditions?
A typical synthesis involves:
Sulfonamide formation : Reacting 4-chlorobenzenesulfonyl chloride with an aniline derivative (e.g., o-toluidine) under basic conditions (e.g., NaOH) in anhydrous solvents like dichloromethane.
Oxazole cyclization : Treating the sulfonamide intermediate with propargylamine or a similar amine in the presence of a catalyst (e.g., CuI) at 60–80°C.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Key parameters include stoichiometric control of amines and inert atmosphere to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., aromatic protons of o-tolyl at δ 7.2–7.5 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₁₄ClFN₂O₃S: 380.8 g/mol).
- FT-IR : Identifies sulfonyl (S=O stretch at ~1350 cm⁻¹) and oxazole (C=N stretch at ~1650 cm⁻¹) groups.
Combined use ensures structural fidelity and detects impurities like unreacted sulfonyl chloride .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and minimize side products?
- Stepwise optimization :
- Sulfonylation : Use excess 4-chlorobenzenesulfonyl chloride (1.2 eq) to drive the reaction to completion.
- Cyclization : Employ microwave-assisted synthesis (100°C, 30 min) to accelerate ring formation and reduce decomposition.
- Design of Experiments (DoE) : Apply factorial designs to test variables like solvent polarity (DMF vs. THF) and catalyst loading (e.g., 5–10 mol% CuI).
- Side-product analysis : Monitor byproducts (e.g., sulfones from over-oxidation) via LC-MS and adjust reducing agents (e.g., NaBH₄) to suppress them .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
- Standardize assays : Use identical cell lines (e.g., HeLa for anticancer studies) and control for solvent effects (DMSO concentration ≤0.1%).
- Structural analogs : Compare activity with derivatives (e.g., replacing o-tolyl with fluorophenyl) to isolate substituent effects.
- Meta-analysis : Cross-reference bioactivity data from PubChem and independent studies to identify outliers due to assay sensitivity or purity issues .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes like cyclooxygenase-2 (COX-2) using the sulfonyl group as a key pharmacophore.
- QSAR modeling : Correlate electronic parameters (Hammett σ values of substituents) with observed IC₅₀ values in antimicrobial assays.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites for electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
